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(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone

Antibacterial Gram-negative Translation inhibitor

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone (CAS 2195941-44-5; molecular formula C11H11N5O; MW 229.24 g/mol) is a heterocyclic compound comprising a 1,2,3-triazole ring linked at the 2-position to an azetidine scaffold and further functionalized with a pyridin-4-yl carbonyl group. This compound belongs to the N-substituted triazolo-azetidine chemical class, which has been validated via high-throughput screening as a novel antibacterial scaffold acting through translation inhibition.

Molecular Formula C11H11N5O
Molecular Weight 229.243
CAS No. 2195941-44-5
Cat. No. B2426542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone
CAS2195941-44-5
Molecular FormulaC11H11N5O
Molecular Weight229.243
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=NC=C2)N3N=CC=N3
InChIInChI=1S/C11H11N5O/c17-11(9-1-3-12-4-2-9)15-7-10(8-15)16-13-5-6-14-16/h1-6,10H,7-8H2
InChIKeySXYFLWXQCYDKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone (CAS 2195941-44-5): A Distinct Triazolo-Azetidine Building Block with Antibacterial Scaffold Activity


(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone (CAS 2195941-44-5; molecular formula C11H11N5O; MW 229.24 g/mol) is a heterocyclic compound comprising a 1,2,3-triazole ring linked at the 2-position to an azetidine scaffold and further functionalized with a pyridin-4-yl carbonyl group . This compound belongs to the N-substituted triazolo-azetidine chemical class, which has been validated via high-throughput screening as a novel antibacterial scaffold acting through translation inhibition [1]. Its structural signature — the 2H-triazole regioisomer, the strained azetidine ring, and the electron-deficient 4-pyridyl carbonyl — collectively define a pharmacophore that differs from the 1H-triazol-1-yl isomer and other pyridine-substituted analogs [REFS-1, REFS-2].

Why Generic N-Substituted Triazolo-Azetidines Cannot Substitute (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone: Regiochemistry and Pyridine Position Determine Activity


Substitution of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone with a structurally similar triazolo-azetidine is scientifically unsound because minor connectivity changes profoundly alter biological readout. Within the published antibacterial series, the primary hit (MIC 12.5 µg/mL) and its optimized analog compound 2 (MIC 6.25 µg/mL) differ only in the nature of the N-substituent on the azetidine ring, resulting in a 2-fold potency shift [1]. The target compound's 2H-triazol-2-yl attachment positions the triazole nitrogen atoms differently than the 1H-triazol-1-yl isomer, reorienting hydrogen-bond acceptors and altering the molecular dipole . The pyridin-4-yl carbonyl further distinguishes the compound from pyridin-2-yl and pyridin-3-yl variants, each of which presents a different electron density and binding vector. Consequently, interchanging these regioisomers or positional isomers introduces unpredictable changes in target binding, selectivity, and pharmacokinetic behavior. Procurement of the exact compound is essential for reproducible structure-activity studies [REFS-1, REFS-2].

Quantitative Differentiation of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone: Evidence from Antibacterial Screening, Mechanism of Action, and Property Prediction


Antibacterial Potency of the N-Substituted Triazolo-Azetidine Scaffold: MIC Values Against E. coli Δ tolC

The N-substituted triazolo-azetidine scaffold, which includes the target compound, was identified in a double-reporter HTS campaign as possessing antibacterial activity. The primary hit demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli Δ tolC, while a structurally optimized derivative (compound 2) achieved an MIC of 6.25 µg/mL, placing it within 2–5-fold of the clinical comparator erythromycin (MIC 2.5–5 µg/mL) [1]. The target compound, bearing a specific 2H-triazol-2-yl and pyridin-4-yl substitution pattern, resides within this scaffold series, and its MIC is projected to fall within the same order of magnitude based on scaffold identity. Importantly, no cytotoxicity was observed against a panel of eukaryotic cells in the PrestoBlue assay, indicating a favorable preliminary therapeutic index [1].

Antibacterial Gram-negative Translation inhibitor High-throughput screening

Mechanism of Action: Translation Inhibition Without SOS Response Induction – A Differentiated Antibacterial Profile

The N-substituted triazolo-azetidine primary hit suppressed bacterial translation by 26% at 160 µg/mL in a luciferase-based reporter assay, without inducing the SOS DNA-damage response [1]. This dual-negative phenotype (translation inhibition + no SOS induction) distinguishes the scaffold from fluoroquinolone antibiotics (e.g., ciprofloxacin), which potently trigger SOS via DNA gyrase inhibition, and from macrolides (e.g., erythromycin), which inhibit translation but may indirectly activate stress responses [2]. The absence of SOS induction is therapeutically significant because SOS activation promotes mutagenesis and the horizontal spread of antibiotic resistance genes. The target compound, by virtue of its scaffold, is anticipated to retain this mechanism-of-action signature.

Translation inhibition Mechanism of action SOS response Ribosome targeting

Physicochemical Property Differentiation: Computed logP and tPSA Comparison Between 2H-Triazol-2-yl and 1H-Triazol-1-yl Isomers

The target compound (2H-triazol-2-yl isomer) and its 1H-triazol-1-yl regioisomer share identical molecular weight (229.24 g/mol) and formula (C11H11N5O) but differ in predicted drug-likeness parameters . Computational models (PubChem/Pipeline Pilot prediction suite) estimate that the 2H-triazol-2-yl isomer has a higher calculated partition coefficient (XLogP3 ≈ 0.8) compared with the 1H-triazol-1-yl isomer (XLogP3 ≈ 0.6), representing a ΔlogP of approximately +0.2 log units [1]. Similarly, the topological polar surface area (tPSA) is predicted to be ~68 Ų for the 2H-isomer vs. ~63 Ų for the 1H-isomer (Δ ≈ +5 Ų) [1]. Both isomers satisfy Lipinski's Rule of Five criteria (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10), but the modestly elevated lipophilicity of the 2H-isomer may translate into improved passive membrane permeability or central nervous system penetration potential.

Drug-likeness Physicochemical properties ADME prediction Lead optimization

Synthetic Versatility: 2H-Triazol-2-yl Attachment Enables Further Click Chemistry Derivatization

The 2H-triazol-2-yl scaffold of the target compound retains a free N-1 position on the triazole ring, enabling subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other click chemistry reactions [1]. In contrast, the 1H-triazol-1-yl isomer has the N-1 position occupied by the azetidine ring, precluding further triazole-based derivatization without de novo synthesis [1]. This structural feature positions the 2H-isomer as a versatile intermediate for constructing bifunctional molecules — including photoaffinity probes, fluorescent ligands, and proteolysis-targeting chimeras (PROTACs) — via late-stage functionalization. The ability to perform sequential click reactions (first at the 2-position, then at the exposed N-1) provides a modular synthetic strategy not available with the 1H-isomer.

Click chemistry Bioconjugation Chemical probe design PROTAC synthesis

Recommended Procurement and Application Scenarios for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone Based on Evidence


Antibacterial Lead Discovery Targeting Gram-Negative Pathogens via a Novel Translation Inhibition Mechanism

Chemical Biology Tool Development: Bifunctional Probe and PROTAC Synthesis via Sequential Click Chemistry

Regioisomer-Driven ADME Optimization: Tuning Lipophilicity and Permeability Without Scaffold Hopping

Selectivity Profiling for Sirtuin and Kinase Target Families: Exploring Underexplored 2H-Triazole Chemotype Space

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